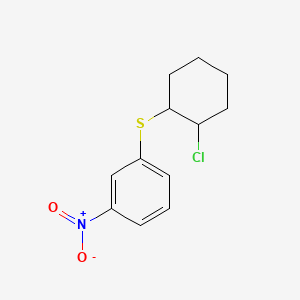
2-Chlorocyclohexyl(3-nitrophenyl)sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorocyclohexyl(3-nitrophenyl)sulfide is an organic compound with the molecular formula C12H14ClNO2S and a molecular weight of 271.76 g/mol . This compound is characterized by the presence of a chlorocyclohexyl group attached to a nitrophenyl sulfide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide typically involves the reaction of 2-chlorocyclohexanol with 3-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
2-Chlorocyclohexyl(3-nitrophenyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while reduction with iron powder results in the formation of the corresponding amine.
Scientific Research Applications
2-Chlorocyclohexyl(3-nitrophenyl)sulfide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving sulfides and sulfoxides. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
2-Chlorocyclohexyl(3-nitrophenyl)sulfide can be compared with other similar compounds such as:
2-Chlorocyclohexyl(4-nitrophenyl)sulfide: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.
2-Chlorocyclohexyl(3-aminophenyl)sulfide:
2-Chlorocyclohexyl(3-methylphenyl)sulfide: The presence of a methyl group instead of a nitro group results in different reactivity and uses.
The uniqueness of this compound lies in its combination of chlorocyclohexyl and nitrophenyl groups, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
73927-08-9 |
|---|---|
Molecular Formula |
C12H14ClNO2S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
1-(2-chlorocyclohexyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h3-5,8,11-12H,1-2,6-7H2 |
InChI Key |
VGGJONRPYFOQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)SC2=CC=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


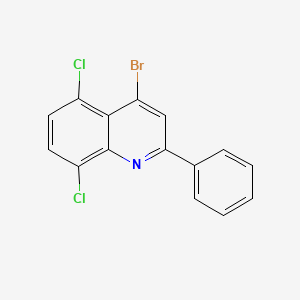
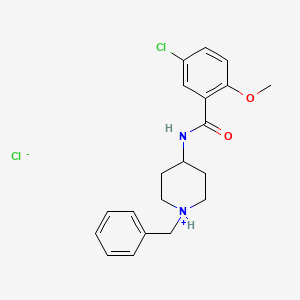
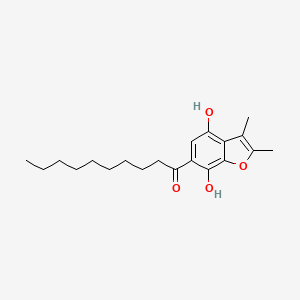
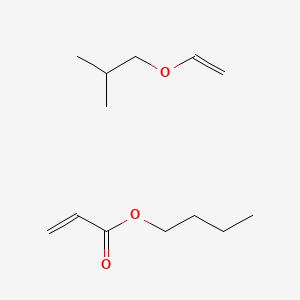
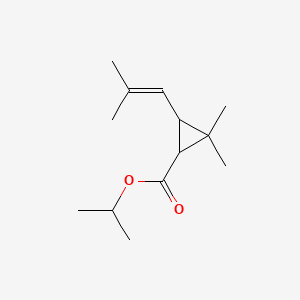
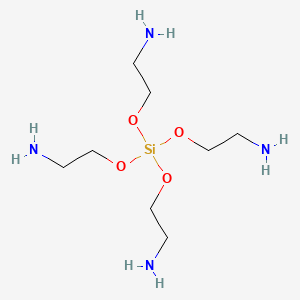



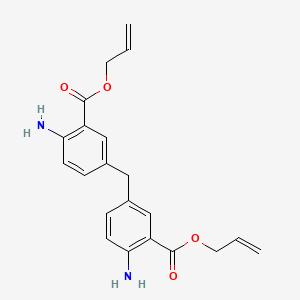
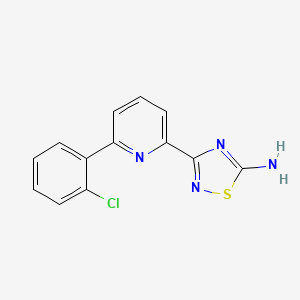
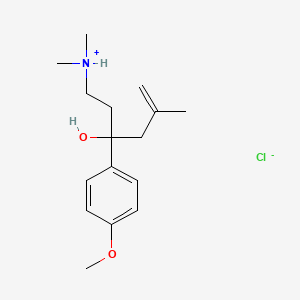
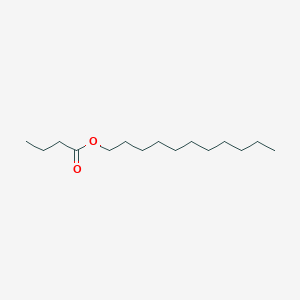
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
